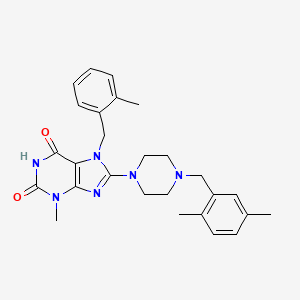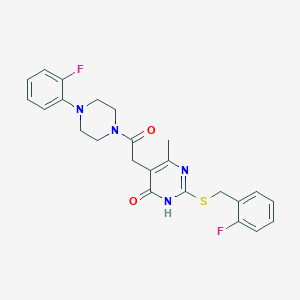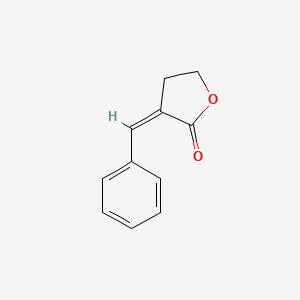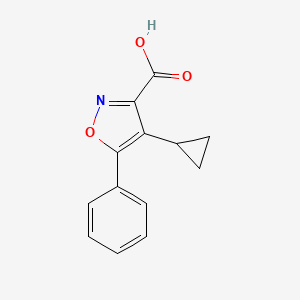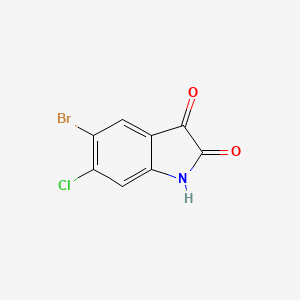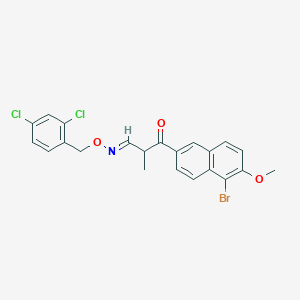
3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It might also include information about the class of compounds it belongs to and its role or use.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant/Antimicrobial Activities
Oxime and oxime ether derivatives, related to the structural framework of 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have been synthesized for potential anticonvulsant and antimicrobial applications. These compounds were evaluated for their efficacy in treating convulsions and infections, demonstrating varying levels of activity based on their chemical substitutions. The anticonvulsant activity was assessed through maximal electroshock and subcutaneous metrazole tests, while antimicrobial effectiveness was gauged using microdilution methods against pathogens like S. aureus, E. coli, and C. albicans. Some derivatives exhibited significant biological activities, suggesting their potential for further development as therapeutic agents (Karakurt et al., 2006).
Anticancer Potential
A novel naphthyridine derivative has shown promise in treating human malignant melanoma by inducing necroptosis at low concentrations and apoptosis at high concentrations. This bifunctional approach to cancer therapy, depending on the dosage, offers a versatile strategy for targeting cancer cells. The ability to induce cell death through different pathways highlights the compound's potential as a flexible and effective anticancer agent (Kong et al., 2018).
Environmental and Synthetic Chemistry
Research into the synthesis of certain naphthol derivatives, including processes related to 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, reveals their significance in the production of non-steroidal anti-inflammatory drugs and as intermediates in various chemical syntheses. These studies shed light on environmentally friendly synthetic methods and the potential for developing new pharmaceuticals and materials with improved properties (Xu & He, 2010).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve considering potential future research directions, such as new synthesis methods, applications, or studies into its properties or mechanism of action.
I hope this general guidance is helpful. For more specific information about “3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime”, I would recommend consulting a chemical database or scientific literature. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional and in accordance with all relevant safety regulations.
Propiedades
IUPAC Name |
(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-[(2,4-dichlorophenyl)methoxyimino]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO3/c1-13(11-26-29-12-16-3-6-17(24)10-19(16)25)22(27)15-4-7-18-14(9-15)5-8-20(28-2)21(18)23/h3-11,13H,12H2,1-2H3/b26-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCQQOLZCPSHC-KBKYJPHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

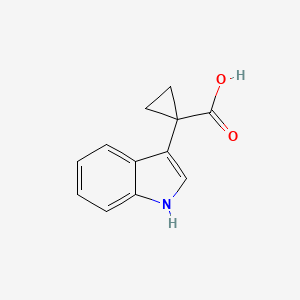
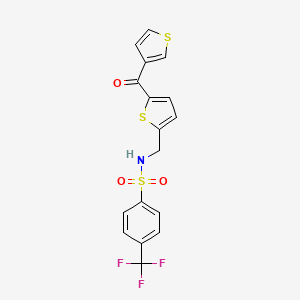
![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)
![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)
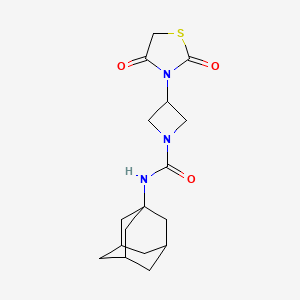
![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)
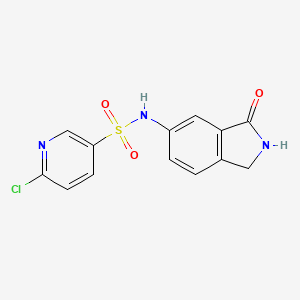
![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)
